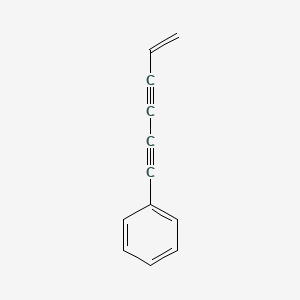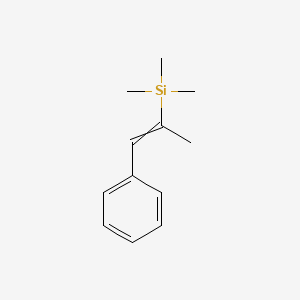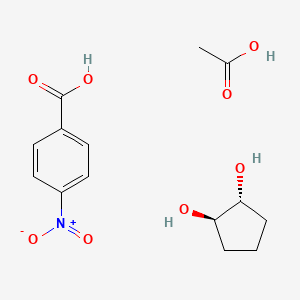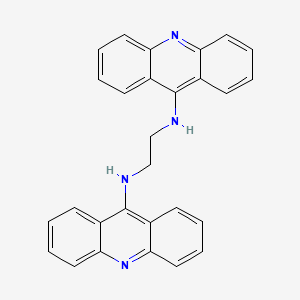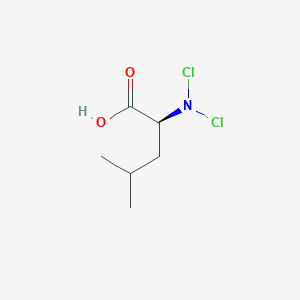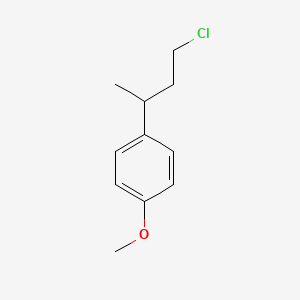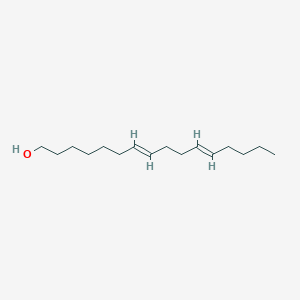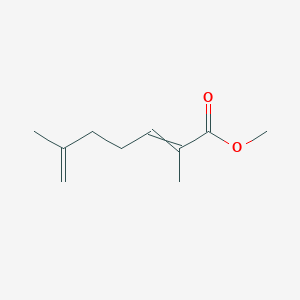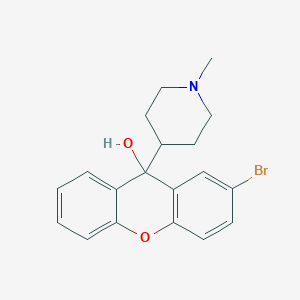
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL is a chemical compound that belongs to the xanthene family Xanthenes are known for their fluorescent properties and are widely used in various scientific applications, including as dyes and in biological imaging
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL typically involves the bromination of 9H-xanthen-9-OL followed by the introduction of the 1-methylpiperidin-4-YL group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the xanthene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include de-brominated compounds or modified piperidine derivatives.
Applications De Recherche Scientifique
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed as a fluorescent probe in biological imaging and cell tracking.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL largely depends on its application. In biological systems, it may interact with cellular components through its fluorescent properties, allowing for imaging and tracking. The bromine atom and the piperidine ring can also interact with various molecular targets, potentially influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-xanthen-9-OL: The parent compound without the bromine and piperidine modifications.
2-Bromo-9H-xanthen-9-OL: Lacks the piperidine ring but contains the bromine atom.
9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL: Contains the piperidine ring but lacks the bromine atom.
Uniqueness
2-Bromo-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL is unique due to the combination of the bromine atom and the piperidine ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
60086-28-4 |
|---|---|
Formule moléculaire |
C19H20BrNO2 |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
2-bromo-9-(1-methylpiperidin-4-yl)xanthen-9-ol |
InChI |
InChI=1S/C19H20BrNO2/c1-21-10-8-13(9-11-21)19(22)15-4-2-3-5-17(15)23-18-7-6-14(20)12-16(18)19/h2-7,12-13,22H,8-11H2,1H3 |
Clé InChI |
LFDHQGUYWJNDRH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2(C3=CC=CC=C3OC4=C2C=C(C=C4)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



